3-phenylazetidin-2-one

Description

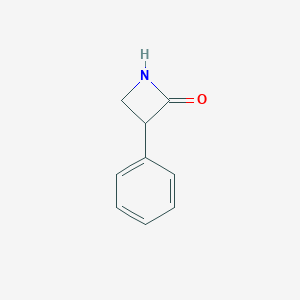

3-Phenylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidinone ring with a phenyl group substituted at the 3-position. Its structure (Fig. β-Lactams are historically significant as antibiotic scaffolds (e.g., penicillins and cephalosporins) , but this compound derivatives are also explored for antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Propriétés

Numéro CAS |

17197-57-8 |

|---|---|

Formule moléculaire |

C9H9NO |

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

3-phenylazetidin-2-one |

InChI |

InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

Clé InChI |

FLYOGASEASLVLV-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N1)C2=CC=CC=C2 |

SMILES canonique |

C1C(C(=O)N1)C2=CC=CC=C2 |

Autres numéros CAS |

17197-57-8 |

Origine du produit |

United States |

Méthodes De Préparation

Staudinger Reaction-Based Synthesis

The Staudinger reaction between hydrobenzamide and acetoxyacetyl chloride represents a cornerstone method for synthesizing 3-phenylazetidin-2-one derivatives . Hydrobenzamide, prepared via condensation of benzaldehyde with ammonium hydroxide in 2-propanol, reacts with acetoxyacetyl chloride in dichloromethane or ethyl acetate under basic conditions (triethylamine or Hünig’s base). Key optimizations include:

-

Temperature control : Reactions at –20°C with Hünig’s base reduce side products (<1.5% by HPLC) compared to triethylamine at 5°C .

-

Solvent selection : Dichloromethane and ethyl acetate minimize byproduct formation, with the latter enabling direct isolation of the β-lactam via heptane precipitation .

-

Catalytic hydrogenation : Post-reaction deprotection of the bis-lactam intermediate using 10% Pd/C under H₂ (4 atm) yields this compound in 79% yield .

Table 1: Staudinger Reaction Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Solvent | Ethyl acetate | 79 | 100 |

| Base | Hünig’s base | 85 | 98.5 |

| Deprotection Method | H₂/Pd-C | 79 | 100 |

This method’s scalability to kilogram quantities, coupled with high regioselectivity for the cis-isomer, makes it industrially viable .

Phosphorus Oxychloride (POCl₃)-Assisted Cyclization

A one-pot protocol using POCl₃ facilitates β-lactam synthesis from imines and phenylacetic acid . For this compound:

-

Reaction conditions : Imines (1.0 mmol), phenylacetic acid (1.5 mmol), and POCl₃ (1.1 mmol) reflux in toluene with triethylamine (4.0 mmol) .

-

Work-up : Ethyl acetate extraction followed by silica-gel chromatography yields this compound in 48% yield .

Table 2: POCl₃-Mediated Cyclization Outcomes

| Substrate | Product | Yield (%) | Purity (Rf) |

|---|---|---|---|

| Benzylideneaniline | This compound | 48 | 0.41 (EthOAc/hexane) |

This method’s versatility extends to 1,3-oxazin-4-one derivatives but requires stringent anhydrous conditions .

Spirocyclic Intermediate Route

Novel spirocyclic intermediates, such as 1-aryl-3-chloro-3-phenylazetidin-2-one-4-spiro-dithiazoles, form via reaction of 5-arylimino-dithiazoles with in situ-generated chlorophenylketene . Although indirect, this pathway highlights ketene-based β-lactam formation:

-

Ketene generation : Chlorophenylketene forms from α-chloroacetyl chloride under basic conditions .

-

Spirocyclization : The ketene reacts with dithiazole derivatives at room temperature, yielding spiro-β-lactams .

-

Post-modification : Treatment with alkylamines converts spiro compounds into bis(2-oxo-azetidin-4-yl) trisulfides, demonstrating functional group flexibility .

While innovative, this route’s complexity and moderate yields limit its practicality for large-scale this compound production .

Transition Metal-Catalyzed Approaches

Rhodium-catalyzed reactions enable stereoselective synthesis of β-lactams. For example, syn-1-(p-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one forms via [RhCl(cod)]₂-catalyzed coupling of Schiff bases with methyl acrylate in DMF . Adapting this to this compound would require:

-

Catalyst system : [RhCl(cod)]₂ (2 mol%) with Et₂Zn as a reductant .

-

Stereocontrol : The syn-isomer predominates (69% yield) due to Rh-mediated facial selectivity .

Table 3: Catalytic Synthesis Parameters

| Catalyst | Substrate | Yield (%) | syn:anti Ratio |

|---|---|---|---|

| [RhCl(cod)]₂ | Schiff base + acrylate | 69 | 7.7:1 |

This method’s stereochemical precision suits pharmaceutical applications but demands expensive catalysts .

Comparative Analysis of Methodologies

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Cost | Stereoselectivity |

|---|---|---|---|---|

| Staudinger Reaction | 79 | High | Low | Moderate (cis) |

| POCl₃ Cyclization | 48 | Moderate | Low | Low |

| Rh Catalysis | 69 | Low | High | High (syn) |

The Staudinger reaction excels in yield and scalability, whereas Rh catalysis offers superior stereocontrol at higher costs. POCl₃ methods balance simplicity and cost but suffer from lower efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-phenylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like triethylamine and phosphorous oxychloride in refluxing toluene are employed for nucleophilic substitutions.

Major Products: The major products formed from these reactions include various β-lactam derivatives, β-amino alcohols, and β-amino acids .

Applications De Recherche Scientifique

3-phenylazetidin-2-one has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-phenylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring mimics the structure of the D-Ala-D-Ala moiety of peptidoglycan, a key component of bacterial cell walls. This mimicry allows the compound to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Structural Modifications and Derivatives

Table 1: Structural Comparison of Azetidin-2-one Derivatives

Key Observations:

- Ring Strain and Reactivity : this compound exhibits higher ring strain compared to 3,3-dimethyl analogs, making it more reactive toward nucleophilic attack .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 2c ) downshift the C=O IR stretch (1682 cm⁻¹) compared to electron-donating groups (e.g., methoxy in 2e: 1685 cm⁻¹) .

Spectral and Crystallographic Data

- NMR Shifts :

- Crystal Structures :

- In 4-[4-(4-Chlorobenzoyl)-...]azetidin-2-one, the β-lactam ring forms a 10.33° dihedral angle with the isoxazolidine ring, influencing molecular packing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenylazetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions, such as cyclization of β-lactam precursors or coupling reactions with phenyl-containing reagents. For example, describes a copper-catalyzed skeletal rearrangement of O-propargyl arylaldoximes to β-lactams, emphasizing temperature control and solvent selection (e.g., dichloromethane or THF) to stabilize intermediates. Yield optimization may require iterative adjustments to stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELX ( ) and ORTEP-3 ( ) is critical. SHELXL refines small-molecule structures by analyzing diffraction data, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement. Researchers must ensure data resolution (<1.0 Å) and apply restraints for disordered moieties. For example, confirms the (4E)-stereochemistry of a derivative using these tools .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (1H, 13C) and High-Performance Liquid Chromatography (HPLC) are standard. highlights NMR for tracking reaction progress (e.g., monitoring azetidine ring formation via coupling constants) and HPLC for purity assessment (>95%). Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., lactam C=O stretch at ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers reconcile conflicting spectral data during the characterization of this compound analogs?

- Methodological Answer : Contradictions in NMR or crystallographic data may arise from dynamic processes (e.g., ring puckering) or polymorphism. and recommend:

- Iterative refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder .

- Cross-validation : Compare computational predictions (e.g., DFT-calculated NMR shifts) with experimental data .

- Temperature-dependent studies : Collect NMR spectra at varying temperatures to detect conformational exchange .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer : describes in silico docking and ADME studies. For instance:

- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., β-lactamase inhibition).

- ADME profiling : Employ SwissADME to predict pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration).

- Dynamic simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories .

Q. How can reaction conditions be tailored to avoid byproducts in azetidin-2-one synthesis?

- Methodological Answer : emphasizes optimizing catalysts and solvents. For example:

- Catalyst screening : Test transition metals (Cu, Pd) for selective cyclization; achieved 82% yield with CuI.

- Solvent polarity : Use aprotic solvents (DMF, acetonitrile) to minimize hydrolysis.

- Additives : Add molecular sieves to scavenge water in moisture-sensitive reactions .

Ethical and Reproducibility Considerations

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Transparency : Share raw data (e.g., dose-response curves) via repositories like Zenodo.

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Meta-analysis : Compare results across publications to identify trends (e.g., SAR for antimicrobial activity) .

Q. What protocols ensure reproducibility in azetidin-2-one synthesis across labs?

- Methodological Answer : Follow and guidelines:

- Detailed procedures : Specify equivalents, stirring speed, and quenching methods.

- Supporting information : Provide HPLC chromatograms, NMR assignments, and crystallographic CIF files.

- Inter-lab validation : Collaborate with independent labs to verify yields and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.